Methylprednisolone 21-Mesylate is a derivative of methylprednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Methylprednisolone is widely used in clinical settings to treat various conditions such as allergies, autoimmune disorders, and inflammatory diseases. The compound is classified under corticosteroids, specifically as a 21-hydroxysteroid due to the presence of a hydroxyl group at the 21-position of the steroid backbone. Its chemical formula is , and it has a molecular weight of approximately 374.47 g/mol .
Methylprednisolone was first synthesized in the late 1950s and received approval from the Food and Drug Administration on October 24, 1957. It is derived from hydrocortisone and is classified as a glucocorticoid, which acts primarily through glucocorticoid receptor agonism. This compound is part of a broader class of corticosteroids, which also includes mineralocorticoids and progestogens .
The synthesis of methylprednisolone typically involves several key steps:
The molecular structure of methylprednisolone can be represented by its chemical formula . The compound features several functional groups, including hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity.
Methylprednisolone can participate in various chemical reactions typical for steroid compounds:
Methylprednisolone exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This interaction leads to:
Methylprednisolone has several scientific uses, including:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: